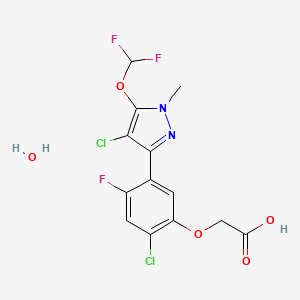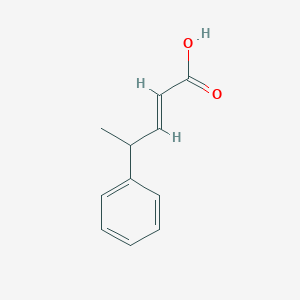
(E)-4-Phenyl-pent-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-Phenyl-pent-2-enoic acid is an organic compound characterized by a phenyl group attached to a pentenoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Phenyl-pent-2-enoic acid typically involves the use of starting materials such as phenylacetic acid and crotonic acid. One common method is the Knoevenagel condensation reaction, where phenylacetic acid is reacted with crotonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and continuous flow reactors may be employed to optimize the production process.
化学反应分析
Types of Reactions
(E)-4-Phenyl-pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst can convert the double bond to a single bond, forming (E)-4-Phenyl-pentanoic acid.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of (E)-4-Phenyl-pentanoic acid.
Substitution: Formation of nitro or bromo derivatives of the phenyl group.
科学研究应用
(E)-4-Phenyl-pent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (E)-4-Phenyl-pent-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The phenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
Phenylacetic acid: Similar structure but lacks the double bond in the pentenoic acid chain.
Crotonic acid: Contains a double bond but lacks the phenyl group.
Cinnamic acid: Contains both a phenyl group and a double bond but differs in the position of the double bond.
Uniqueness
(E)-4-Phenyl-pent-2-enoic acid is unique due to the specific position of the double bond and the phenyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
(E)-4-phenylpent-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)/b8-7+ |
InChI 键 |
IEEWSHYKEAWEMY-BQYQJAHWSA-N |
手性 SMILES |
CC(/C=C/C(=O)O)C1=CC=CC=C1 |
规范 SMILES |
CC(C=CC(=O)O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837734.png)
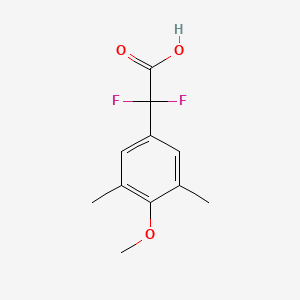
![{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B12837759.png)

![(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid](/img/structure/B12837767.png)
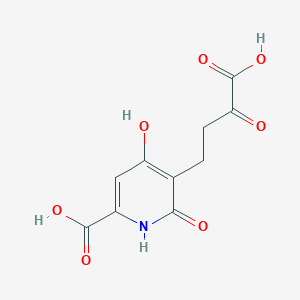

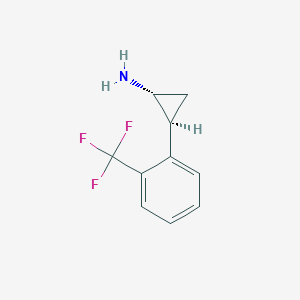
![4,6-Bis((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B12837795.png)

![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride](/img/structure/B12837803.png)

